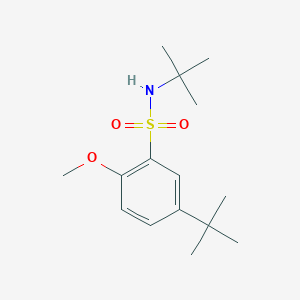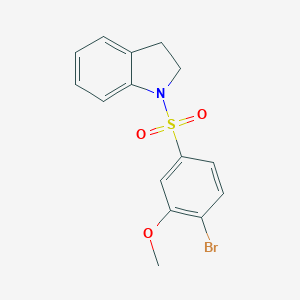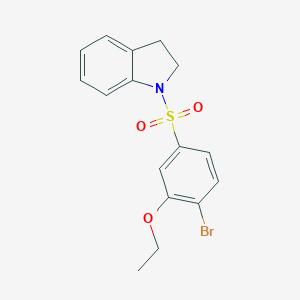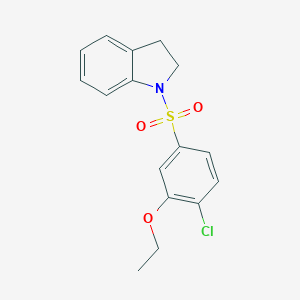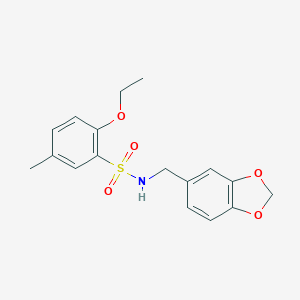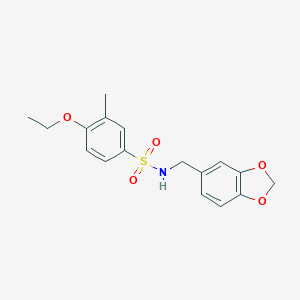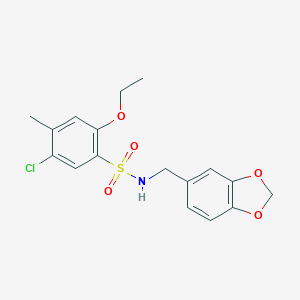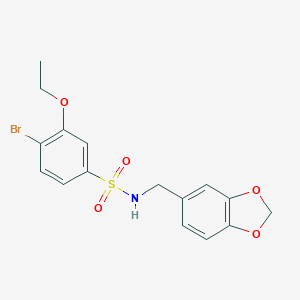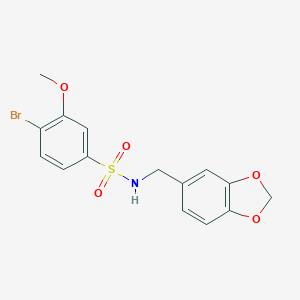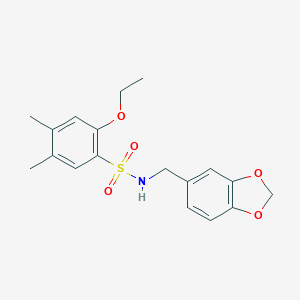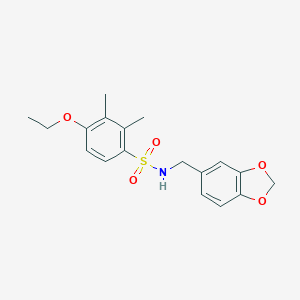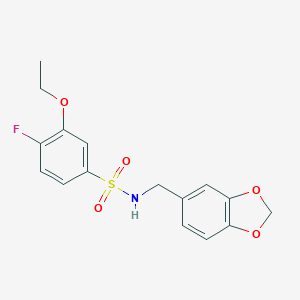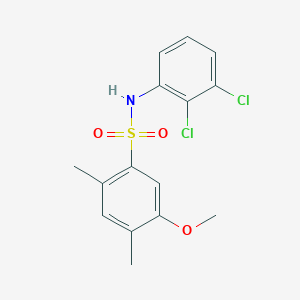![molecular formula C15H20BrNO5S B288394 Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It has been found to have potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate inhibits the TYK2 enzyme, which is involved in the signaling pathway of certain cytokines that contribute to inflammation and autoimmune diseases. By blocking the activity of TYK2, Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate can reduce inflammation and improve symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to reduce the levels of certain cytokines that contribute to inflammation and autoimmune diseases. It also has the potential to modulate the immune system and restore immune balance in patients with autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the TYK2 enzyme. However, its proprietary synthesis method and limited availability may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune diseases. Another area of research is the identification of biomarkers that can predict patient response to Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate. Additionally, further studies are needed to assess the long-term safety and efficacy of Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate in patients with autoimmune diseases.
Synthesemethoden
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate is synthesized through a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are proprietary information and have not been fully disclosed.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been extensively studied in preclinical models and has shown promising results in the treatment of autoimmune diseases. In a study published in the journal Science Translational Medicine, Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate was found to be effective in reducing inflammation and improving symptoms in a mouse model of psoriasis.
Eigenschaften
Produktname |
Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate |
|---|---|
Molekularformel |
C15H20BrNO5S |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
ethyl 1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H20BrNO5S/c1-3-22-15(18)11-5-4-8-17(10-11)23(19,20)12-6-7-13(16)14(9-12)21-2/h6-7,9,11H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
VIPVAMSSKMRIBS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)
